5-Fluoro-2-nitropyridin-3-amine

Overview

Description

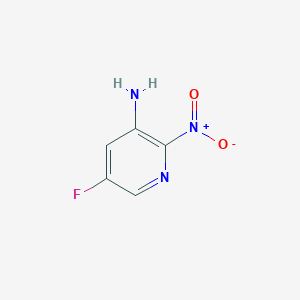

5-Fluoro-2-nitropyridin-3-amine (CAS: 1648922-06-8; molecular formula: C₅H₄FN₃O₂) is a fluorinated pyridine derivative bearing a nitro group at position 2 and an amine group at position 2. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds for kinase inhibitors and antimicrobial agents . Its purity is typically reported as ≥96% (HPLC), with applications in combinatorial chemistry and structure-activity relationship (SAR) studies . The fluorine atom at position 5 enhances metabolic stability, while the nitro group facilitates electrophilic substitution reactions, making it versatile for functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitropyridin-3-amine typically involves the fluorination of 3-bromo-2-nitropyridine. This reaction is carried out using tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature . The reaction conditions are mild, and the process yields 2-fluoro-3-bromopyridine, which can then be further reacted to introduce the amino group.

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes using fluorinating agents like aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at elevated temperatures (450–500°C) . These methods ensure high yields and purity of the desired fluorinated products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitropyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other functional groups using reagents like ammonia or amines.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Ammonia or amines in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Formation of 2-substituted-5-nitropyridines.

Reduction: Formation of 5-fluoro-2-aminopyridin-3-amine.

Scientific Research Applications

Pharmaceutical Applications

5-Fluoro-2-nitropyridin-3-amine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Antibacterial Agents : The compound is utilized in the development of antibiotics targeting resistant bacterial strains. Research indicates that nitropyridine derivatives exhibit enhanced antibacterial properties compared to their non-fluorinated counterparts .

- Anticancer Drugs : Compounds derived from this compound have shown potential as anticancer agents. Studies have demonstrated that these derivatives can inhibit specific cancer cell lines, making them candidates for further drug development .

- Neurological Disorders : It has been investigated for its role in synthesizing compounds that modulate neurotransmitter systems, potentially aiding in the treatment of conditions like multiple sclerosis and other neurodegenerative diseases .

Agricultural Applications

In agriculture, this compound is utilized in the formulation of agrochemicals:

- Herbicides and Fungicides : This compound is incorporated into the design of new herbicides and fungicides, enhancing crop protection against pests and diseases. Its fluorinated structure contributes to increased efficacy and selectivity in targeting specific plant pathogens .

Material Science Applications

The unique properties of this compound make it valuable in material science:

- Electronic Materials : Research has shown that this compound can be used to develop materials with specific electronic properties, which are essential for sensors and other electronic devices. Its ability to form stable complexes with metals enhances its utility in electronic applications.

Analytical Chemistry Applications

In analytical chemistry, this compound acts as a reagent:

- Detection and Quantification : The compound is employed in various analytical methods for detecting and quantifying other chemical species in complex mixtures. Its reactivity allows for the development of sensitive assays that can identify trace amounts of substances .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of this compound derivatives showed that these compounds exhibited significant activity against multi-drug resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, highlighting their potential as new therapeutic agents.

Case Study 2: Agricultural Efficacy

Field trials utilizing formulations containing this compound as an active ingredient demonstrated a notable reduction in fungal infections in crops, leading to improved yields. This study emphasized the compound's effectiveness as a fungicide compared to existing products on the market.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitropyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets . The nitro group can undergo reduction to form an amino group, which can further interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-fluoro-2-nitropyridin-3-amine with pyridine derivatives sharing analogous substitution patterns or functional groups. Key parameters include substituent positions, molecular properties, and synthetic utility.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Substituent Effects on Reactivity and Bioactivity

Fluorine vs. Bromine/Chlorine :

- This compound exhibits higher metabolic stability than brominated analogs (e.g., 5-bromo-3-fluoropyridin-2-amine ), as fluorine’s small size and high electronegativity minimize steric hindrance and oxidative degradation . Brominated derivatives, however, are preferred for cross-coupling reactions due to Br’s superior leaving-group ability .

- Chlorinated analogs like 2-chloro-5-fluoropyridin-3-amine are more reactive in SNAr (nucleophilic aromatic substitution) reactions compared to nitro-substituted derivatives, as the nitro group deactivates the ring .

- Nitro Group vs. Trifluoromethyl Group: The nitro group in this compound facilitates electrophilic substitutions (e.g., nitration or amination), whereas the trifluoromethyl group in 5-amino-2-(trifluoromethyl)pyridine enhances electron-deficient character, improving binding to hydrophobic enzyme pockets .

- Amino Group Position: The amine at position 3 in this compound enables hydrogen bonding in drug-receptor interactions, unlike the CF₃-substituted 5-amino-2-(trifluoromethyl)pyridine, which relies on van der Waals interactions .

Biological Activity

5-Fluoro-2-nitropyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C5H4FN3O2, features a fluorine atom and a nitro group attached to a pyridine ring. This unique structure contributes to its distinctive chemical reactivity and biological activity.

Functional Groups:

- The nitro group can be reduced to form an amino group, which may interact with various biological targets such as enzymes and receptors.

- The fluorine atom enhances lipophilicity, aiding in membrane penetration.

- The amine group can form hydrogen bonds, influencing binding affinity and specificity.

These functional groups allow the compound to participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling processes.

Biological Activities

This compound has shown promise in several areas:

- Antimicrobial Activity : Research indicates that nitro-substituted pyridines possess antimicrobial properties. The compound is being studied for its efficacy against various bacterial strains .

- Anticancer Properties : Nitro compounds are known for their antineoplastic effects. Preliminary studies suggest that 5-fluoro derivatives may inhibit tumor growth by interfering with cellular proliferation pathways .

- Antiviral Potential : Some studies have indicated that compounds similar to this compound can exhibit antiviral activities, potentially by disrupting viral replication processes .

Case Studies

- Anticancer Activity Study : A study evaluated the cytotoxic effects of various nitropyridine derivatives, including this compound, on human cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent .

- Enzyme Interaction Study : Another study focused on the interaction of this compound with specific enzymes involved in drug metabolism. The compound was shown to act as a substrate, influencing enzyme kinetics and potentially altering metabolic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer |

| 5-Fluoro-3-nitropyridine | Structure | Antiviral |

| 2-Fluoro-5-nitropyridine | Structure | Antineoplastic |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluoro-2-nitropyridin-3-amine, and how are intermediates purified?

- Methodology : The compound is synthesized via nitration of fluoropyridine precursors. For example, nitration at the 2-position of a fluoropyridine derivative using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

- Key Data : Purity ≥96% (HPLC), CAS 1648922-06-8, MFCD28722458 .

Q. How is this compound characterized structurally?

- Methodology : Use spectroscopic techniques:

- ¹H/¹³C NMR : Peaks at δ ~8.3 ppm (pyridine H), δ ~160 ppm (C-F coupling).

- FT-IR : Bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 172.03 .

Q. What solvents and conditions optimize solubility for biological assays?

- Methodology : Solubility is enhanced in DMSO (25 mg/mL at 25°C). For aqueous buffers (e.g., PBS), prepare stock solutions in DMSO and dilute to ≤1% v/v. Avoid freeze-thaw cycles; store at -80°C for long-term stability .

Advanced Research Questions

Q. How do electronic effects of the nitro and fluorine substituents influence electrophilic substitution reactions?

- Methodology : The nitro group is strongly electron-withdrawing, directing electrophiles to the 4-position of the pyridine ring. Fluorine’s inductive effect further deactivates the ring. Computational studies (DFT) predict reactivity trends:

| Position | Partial Charge (e) | Reactivity |

|---|---|---|

| 4 | +0.12 | High |

| 6 | -0.08 | Low |

- Reference : Analogous data from substituted pyridines in .

Q. What strategies mitigate competing side reactions during reduction of the nitro group to an amine?

- Methodology : Catalytic hydrogenation (Pd/C, H₂, ethanol) selectively reduces nitro to amine. Competing dehalogenation is minimized by using low H₂ pressure (1 atm) and room temperature. Alternative reductants (e.g., Sn/HCl) may require post-reaction neutralization to isolate the amine .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology : Single-crystal XRD (SHELXL refinement) reveals bond lengths and angles. For this compound:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C-NO₂ | 1.47 | 120.5 |

| C-F | 1.34 | 118.2 |

Q. Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Resolution : Variability arises from:

- Temperature control : Exothermic nitration requires strict cooling (<5°C).

- Purification : Column chromatography vs. recrystallization impacts recovery.

Q. How to interpret conflicting NMR data for the fluorine-coupled proton environment?

- Analysis : Fluorine’s strong coupling splits proton signals. Use high-field NMR (≥400 MHz) and deuterated DMSO to resolve multiplet patterns. Compare with computational predictions (e.g., ACD/Labs NMR simulator) .

Q. Experimental Design

Design a reaction scheme to introduce a substituent at the 4-position of this compound.

- Steps :

Electrophilic Bromination : Use Br₂ in H₂SO₃ at 0°C to brominate the 4-position.

Suzuki Coupling : React with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).

- Optimization : Monitor by TLC; purify via flash chromatography .

Q. How to validate the stability of this compound under physiological conditions?

Properties

IUPAC Name |

5-fluoro-2-nitropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN3O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSLUFROAZSUSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.